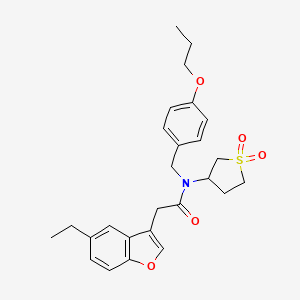
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(4-propoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(5-ETHYL-1-BENZOFURAN-3-YL)-N-[(4-PROPOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that combines a thiolane ring, a benzofuran moiety, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(5-ETHYL-1-BENZOFURAN-3-YL)-N-[(4-PROPOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the thiolane ring and the benzofuran moiety. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include aryl sulfonium salts and potassium thioacid salts, which facilitate the formation of thioesters via site-selective C-H functionalization .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as solvent extraction and phase separation are employed to maximize analyte yield from the base matrix. The use of water-miscible solvents like acetonitrile and high concentrations of salts or buffering agents is common in these processes .
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(5-ETHYL-1-BENZOFURAN-3-YL)-N-[(4-PROPOXYPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Often involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Can be achieved using nucleophilic or electrophilic reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(5-ETHYL-1-BENZOFURAN-3-YL)-N-[(4-PROPOXYPHENYL)METHYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(5-ETHYL-1-BENZOFURAN-3-YL)-N-[(4-PROPOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to nuclear receptors, triggering conformational changes that regulate gene expression. These interactions can lead to various biological effects, including modulation of metabolic pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with chlorine atoms and have similar structural features.
Palladium-Conjugated Schiff Base Compounds: These compounds are used in cancer treatment and share some functional similarities.
Uniqueness
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(5-ETHYL-1-BENZOFURAN-3-YL)-N-[(4-PROPOXYPHENYL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its ability to undergo diverse chemical reactions and its promising biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C26H31NO5S |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-[(4-propoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C26H31NO5S/c1-3-12-31-23-8-5-20(6-9-23)16-27(22-11-13-33(29,30)18-22)26(28)15-21-17-32-25-10-7-19(4-2)14-24(21)25/h5-10,14,17,22H,3-4,11-13,15-16,18H2,1-2H3 |
InChI Key |
NZOXVIPJHQLRAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)CC3=COC4=C3C=C(C=C4)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















